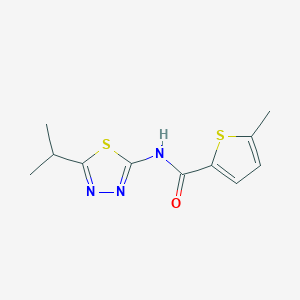
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTC belongs to the class of thiophene derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of enzymes involved in oxidative stress, which can lead to cell damage. Additionally, 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has also been found to improve cognitive function and memory in animal models. Additionally, 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to have a protective effect on the liver and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is its broad range of biological activities, which makes it a promising candidate for drug development. Additionally, 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to have low toxicity, which is important for drug development. However, one limitation of 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide could be studied further for its potential application in the treatment of cancer. Another area of interest is the development of more efficient synthesis methods for 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, which could make it more accessible for research and drug development.
Métodos De Síntesis
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophene with propan-2-yl isocyanate, followed by the reaction with 2-bromo-5-methyl-1,3,4-thiadiazole. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to yield 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has also been found to have neuroprotective effects and has been studied for its potential application in the treatment of neurodegenerative diseases. Additionally, 5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has been found to exhibit antimicrobial activity against a range of microorganisms.
Propiedades
IUPAC Name |
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-6(2)10-13-14-11(17-10)12-9(15)8-5-4-7(3)16-8/h4-6H,1-3H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPRNUZBEGQNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

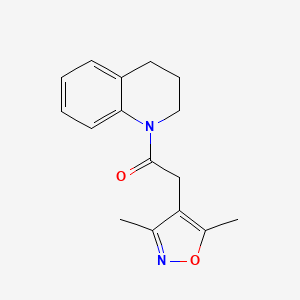
![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
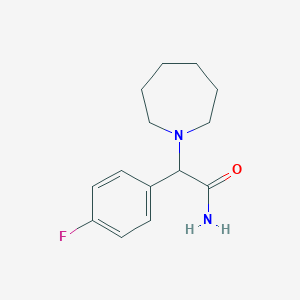
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
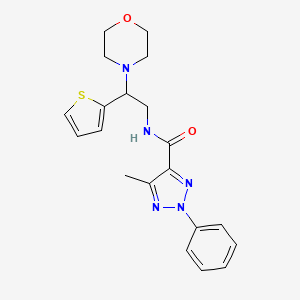
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
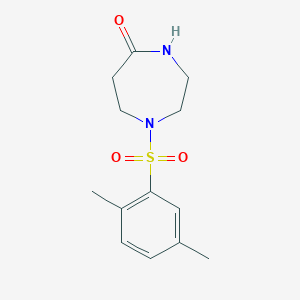
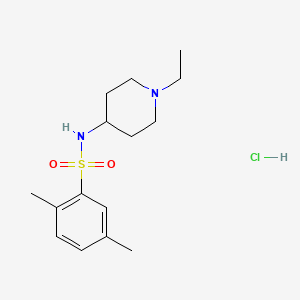
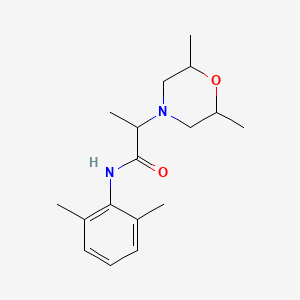
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
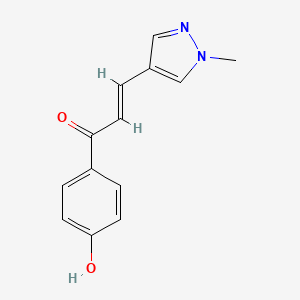
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
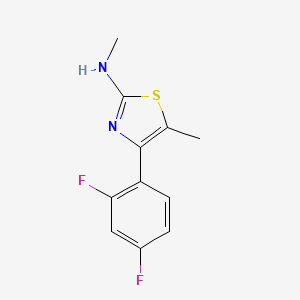
![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)